molecular formula C28H32O14 B1675465 Linarin CAS No. 480-36-4

Linarin

Cat. No. B1675465
CAS RN: 480-36-4
M. Wt: 592.5 g/mol
InChI Key: YFVGIJBUXMQFOF-PJOVQGMDSA-N
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Description

Linarin is a bioactive flavone glycoside . It has been characterized abundantly in the Cirsium, Micromeria, and Buddleja species belonging to Asteraceae, Lamiaceae, and Scrophulariaceae families, respectively . It has been found in various fruits and vegetables and has diverse biological activities .


Synthesis Analysis

Linarin has been identified from various plant species mainly belonging to the Asteraceae and Lamiaceae families . It has been isolated from three other Cirsium species: from the leaf and flower methanolic extract of C. rivulare using preparative-HPLC .


Molecular Structure Analysis

The molecular formula of Linarin is C28H32O14 . The molecular weight is 592.55 g/mol . The IUPAC name is 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one .

Scientific Research Applications

Immunomodulatory Effects

Linarin has shown promise in activating macrophages, a type of white blood cell that plays a crucial role in the immune response. It was found to stimulate the production of cytokines in mouse macrophages, which are signaling proteins that mediate and regulate immunity, inflammation, and hematopoiesis. Linarin's ability to modulate cytokine production and inhibit nitric oxide production suggests it may have potential applications in treating conditions related to immune system dysfunction or inflammation (Han et al., 2002).

Osteogenic Differentiation

Research indicates that linarin can promote osteogenic differentiation, the process by which stem cells become bone-forming cells. It activates the BMP-2/RUNX2 pathway, a critical signaling pathway for bone formation, suggesting its potential in managing conditions like osteoporosis or in enhancing bone healing (Li et al., 2016).

Anti-osteoclastogenic Activity

Linarin also demonstrates an inhibitory effect on osteoclastogenesis, the formation of osteoclasts, which are cells responsible for bone resorption. By suppressing the RANKL-induced NF-κB pathway, linarin may serve as a protective agent against bone loss-related diseases (Wang et al., 2018).

Neuroprotection

Studies have shown that linarin possesses neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It inhibits acetylcholinesterase activity, suggesting its use in conditions like Alzheimer's disease, where the regulation of acetylcholine levels is a therapeutic target (Feng et al., 2015).

Hepatoprotection

Linarin offers protective effects against fulminant hepatic failure, a severe liver condition. It suppresses TNF-α-mediated apoptotic pathways, indicating its potential in liver disease treatment strategies (Kim et al., 2014).

Anti-cancer Properties

Research has found linarin to exhibit anti-cancer activities, particularly in suppressing glioma cell proliferation and migration by modulating cell cycle-related signals and inducing apoptosis. These findings suggest linarin could be a promising candidate for cancer therapy (Zhen et al., 2017).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of linarin have been studied, revealing insights into its absorption, distribution, metabolism, and excretion in the body. Understanding these aspects is crucial for developing linarin as a drug candidate (Feng et al., 2018).

Mechanism of Action

Target of Action

Linarin, a bioactive flavone glycoside, has been found to interact with several targets. One of the primary targets of Linarin is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the central nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, Linarin can enhance the effects of acetylcholine, which may explain its reported sleep-enhancing and sedative effects . Additionally, Linarin has been found to bind strongly to the sulfonylurea receptor-1 (SUR1) , which is involved in the regulation of insulin secretion.

Mode of Action

Linarin interacts with its targets primarily through inhibition . For instance, it inhibits AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

Linarin affects several biochemical pathways. It has been found to undergo ring fission metabolism in intestinal flora, with hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage being the major metabolic pathways . Furthermore, Linarin has been found to regulate the RANK/RANKL/OPG pathway , which is involved in bone formation and osteoblast proliferation .

Pharmacokinetics

The pharmacokinetics of Linarin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Linarin is absorbed and undergoes extensive metabolism, including hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage . The metabolites are then distributed throughout the body, including the liver

Result of Action

The molecular and cellular effects of Linarin’s action are diverse. It has been found to have remedial effects on central nervous system disorders, with notable sleep-enhancing and sedative effects . It also exhibits anti-osteoblast proliferation and differentiation effects, thus influencing bone formation . Furthermore, Linarin has been found to reduce oxidative stress and inflammation, and modulate the RANK/RANKL/OPG pathway, thereby protecting against conditions such as osteoporosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Linarin. For instance, the presence of certain enzymes in the intestinal flora can affect the metabolism of Linarin, thereby influencing its bioavailability . Additionally, the presence of other compounds, such as piperine, can enhance the oral absorption of Linarin by inhibiting P-glycoprotein mediated cellular efflux during the intestinal absorption and likely simultaneously by inhibiting the metabolism of Linarin .

Future Directions

Further biological and pharmacological assessments of Linarin and its optimized semi-synthetic derivatives, specifically its therapeutic characteristics on osteoarthritis and osteoporosis, might lead to uncovering potential drug candidates .

properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGIJBUXMQFOF-PJOVQGMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197382
Record name Linarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linarin

CAS RN

480-36-4
Record name Linarin
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Record name Linarin
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Record name Linarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one
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Record name LINARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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